(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACSENVPDSAIKG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52900-69-3 | |
| Record name | NSC176375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazolone ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group in the benzylidene moiety can undergo nucleophilic aromatic substitution (NAS) under specific conditions, though reactivity is moderate due to electron-withdrawing effects of the oxazolone ring.
Example Reaction with Hydrazine
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine hydrate | 4-(2-Hydrazinylbenzylidene)-2-phenyloxazol-5(4H)-one | Ethanol, reflux, 6 hrs | ~60% |
This substitution is facilitated by microwave irradiation or Cu-catalyzed cross-coupling in advanced protocols .
Condensation and Cycloaddition Reactions
The oxazolone carbonyl and α,β-unsaturated ketone system participate in cycloadditions and condensations:
3.1. Formation of Thiazole Derivatives
Reaction with thiourea derivatives yields fused heterocycles:
| Reagent | Product | Conditions |
|---|---|---|
| Phenylthiourea | 2-(4-N'-Phenyl-thioureido-phenyl)-oxazol-5-one | Acetic anhydride, 100°C |
The mechanism involves nucleophilic attack at the carbonyl, followed by cyclization .
3.2. Diels-Alder Reactions
The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic structures .
4.1. Reduction of the Benzylidene Double Bond
Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond, yielding 4-(2-chlorobenzyl)-2-phenyloxazol-5(4H)-one . The Z-configuration is retained due to steric hindrance .
4.2. Oxidation of the Oxazolone Ring
Strong oxidizing agents (e.g., KMnO₄) cleave the oxazolone ring to form N-aroyl amides , though this reaction is rarely utilized due to low selectivity .
Functionalization via Azo Coupling
The para position of the phenyl group undergoes diazo coupling with aryl diazonium salts, forming azo-linked derivatives with enhanced photophysical properties .
Example
| Diazonium Salt | Product | Application |
|---|---|---|
| 4-Nitrobenzenediazonium | 2-[4-(4-Nitrobenzylideneamino)phenyl]-oxazol-5-one | Anticancer studies |
Stability and Isomerization
The Z-isomer is stabilized by intramolecular hydrogen bonding between the oxazolone carbonyl and the ortho-chloro substituent. Heating above 150°C induces partial isomerization to the E-form, detectable via NMR (benzylic proton shift: Z: δ 7.14–7.40 ppm; E: upfield ~7.5 ppm) .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, making it a candidate for further investigation in drug development .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The apoptotic effect is believed to be mediated through the activation of caspases and the modulation of apoptotic signaling pathways . This positions this compound as a potential scaffold for new anticancer agents.
Organic Synthesis
Synthetic Intermediates
In organic chemistry, this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to create diverse derivatives with tailored biological activities . This versatility makes it a valuable compound in synthetic organic chemistry.
Catalytic Applications
The compound has been utilized as a catalyst in several organic reactions, including the synthesis of other oxazole derivatives. Its catalytic properties are attributed to the presence of the oxazole ring, which can stabilize transition states during chemical reactions. This application enhances its utility in synthetic methodologies aimed at creating complex molecular architectures .
Materials Science
Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices to enhance their thermal and mechanical properties. Its inclusion can improve the thermal stability and flame retardancy of polymers, making it suitable for applications in coatings and composites .
Photonic Applications
The compound's unique optical properties have led to investigations into its use in photonic devices. Its ability to absorb specific wavelengths of light makes it a candidate for applications in sensors and light-emitting devices . Research is ongoing to optimize its photonic characteristics for commercial applications.
Summary Table
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Development of new antibiotics/anticancer drugs |
| Organic Synthesis | Important synthetic intermediate | Creation of diverse derivatives |
| Catalytic Applications | Catalytic properties in organic reactions | Enhanced synthetic methodologies |
| Materials Science | Improved thermal/mechanical properties in polymers | Applications in coatings/composites |
| Photonic Applications | Unique optical properties | Potential use in sensors/light-emitting devices |
Mechanism of Action
The mechanism by which (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electron-Withdrawing Groups: Nitro (NO2) and chloro (Cl) substituents enhance electrophilicity of the benzylidene moiety, influencing reactivity and binding to enzymes (e.g., tyrosinase inhibition in nitro-substituted analogs ).
- Halogen Effects : Fluorine (F) at the para position (CHEMBL1972440) exhibits distinct electronic effects compared to chlorine, impacting IC50 values in cytotoxicity assays .
Physicochemical Properties
- Melting Points : Ortho-substituted nitro compounds (e.g., 2-nitrobenzylidene) may have higher melting points than chloro analogs due to stronger dipole interactions .
- Solubility and Stability : The chloro substituent in the target compound may reduce solubility in polar solvents compared to methoxy or hydroxylated derivatives .
Biological Activity
(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, a member of the oxazol-5(4H)-one class, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C16H10ClNO2
- Molecular Weight : 283.71 g/mol
- CAS Number : 15601-44-2
1. Analgesic and Anti-inflammatory Effects
Research indicates that oxazol-5(4H)-ones exhibit significant analgesic and anti-inflammatory properties. A study on related compounds demonstrated their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory process. The derivatives showed IC50 values lower than that of celecoxib, a standard anti-inflammatory drug, suggesting enhanced efficacy in pain management .
Table 1: COX-2 Inhibition Comparison
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.05 |
| Other Oxazolones | <0.024 |
2. Antimicrobial Activity
Oxazolones have been reported to possess antimicrobial properties against various pathogens. For instance, derivatives of this class have shown effectiveness in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
3. Toxicological Assessment
Acute toxicity studies conducted on related oxazolone compounds indicated low toxicity profiles. The tests followed OECD guidelines and involved histopathological examinations of preserved organs from treated mice, revealing no significant adverse effects . This suggests that this compound may be a safer alternative for therapeutic applications compared to other compounds with similar activities.
Case Study 1: Analgesic Activity Evaluation
A systematic evaluation using the writhing test and hot plate test confirmed the analgesic properties of oxazolones, including this compound. The results indicated a dose-dependent reduction in pain responses in experimental models .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of oxazolone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in inflammation and pain pathways. These studies suggest that the compound may interact effectively with COX enzymes and other relevant receptors, enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, and how do reaction conditions influence yield and purity?
- Methodology : Two primary methods are reported:
Microwave-assisted synthesis : Achieves 77% yield via cyclocondensation under controlled microwave irradiation, reducing reaction time and improving regioselectivity .
Erlenmeyer-Plochl reaction : Yields up to 97% under solvent-free conditions by reacting hippuric acid azlactone with 2-chlorobenzaldehyde in acetic anhydride. This method avoids chromatography and is scalable for academic labs .
- Key factors : Solvent choice (e.g., acetic anhydride vs. acetonitrile), temperature control, and catalyst selection (e.g., sodium acetate) critically affect yield and stereochemical outcomes.
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
- 1H/13C-NMR : The Z-configuration is confirmed by diagnostic vinyl proton signals at δ 7.7–8.2 ppm and aromatic coupling patterns. Substituent effects (e.g., 2-chloro group) shift signals predictably (e.g., δ 131.2 ppm for chlorinated carbons) .
- UV-Vis : Absorption maxima at λ ~345–386 nm (ε >30,000 M⁻¹cm⁻¹) indicate π→π* transitions in the conjugated benzylidene-oxazolone system .
- Mass spectrometry : ESI-MS ([M+H]+) matches theoretical values (e.g., calc. 327.9968 for brominated analogs), confirming molecular weight and fragmentation patterns .
Q. How is the oxazolone core utilized in synthesizing bioactive heterocycles?
- The compound serves as a precursor for imidazolinone-based sulfonamides (e.g., anti-inflammatory agents) via nucleophilic substitution with sulfonamide derivatives .
- Its electrophilic β-carbon participates in Friedel-Crafts reactions to form polycyclic indenones or tetralones under iron(III) phosphate catalysis .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity and photophysical properties?
- Structure-Activity Relationship (SAR) :
- 2-Chloro substitution : Enhances antimicrobial activity (77–79% yield in imidazolone derivatives) by increasing lipophilicity and target binding .
- Methoxy groups : Redshift UV-Vis absorption (e.g., λ 381 nm for 4-methoxy vs. 347 nm for 4-bromo analogs) due to electron-donating effects .
- Data Table :
| Substituent | λ_max (nm) | ε (M⁻¹cm⁻¹) | Biological Activity |
|---|---|---|---|
| 2-Cl | 345–360 | 66,235–81,673 | Anti-inflammatory, antimicrobial |
| 4-Br | 347–386 | 29,730–37,839 | N/A (photostability studies) |
Q. What strategies resolve contradictions in stereochemical assignments for oxazolone derivatives?
- Comparative NMR : Compare coupling constants (e.g., J = 7.9 Hz for vinyl protons in Z-isomers) with literature data .
- X-ray crystallography : Resolve ambiguities in tautomerism (e.g., oxazolone vs. enol forms) using single-crystal structures, as demonstrated for 2-methoxy analogs .
Q. How can researchers address discrepancies in reported melting points or spectral data?
- Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms or impurities. For example, melting points range from 138–140°C (methoxy analog) to 221–223°C (bromo analog) depending on crystallization solvents .
- Standardized protocols : Replicate synthesis under inert atmospheres (e.g., N2) to prevent oxidation, which may alter spectral profiles .
Q. What mechanistic insights explain the compound’s role in domino Friedel-Crafts reactions?
- Electrophilic activation : The oxazolone’s perchlorate salt (generated via acetic anhydride-HClO4) acts as a dual electrophile, enabling sequential alkylation and cyclization with arenes (e.g., naphthalene) .
- Catalyst role : Iron(III) phosphate facilitates C–C bond formation via Lewis acid activation, with yields >75% for indenone derivatives .
Methodological Recommendations
- Synthetic optimization : Prioritize microwave-assisted methods for time-sensitive projects or Erlenmeyer-Plochl for high-yield, solvent-free synthesis.
- Data validation : Cross-reference NMR/UV-Vis with computational models (e.g., DFT for electronic transitions) where crystallographic data is unavailable.
- Biological assays : Screen derivatives against Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli) using MIC protocols to expand SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
